molecular formula C15H20ClN B14456262 2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine CAS No. 72189-32-3

2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine

Cat. No.: B14456262
CAS No.: 72189-32-3
M. Wt: 249.78 g/mol
InChI Key: ZDLDAAOEKFLPSZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a piperidine ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone under basic conditions to form the desired piperidine derivative . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine can be compared with other piperidine derivatives and chlorophenyl-containing compounds:

Properties

CAS No.

72189-32-3

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine

InChI

InChI=1S/C15H20ClN/c1-11-9-14(17(4)10-15(11,2)3)12-5-7-13(16)8-6-12/h5-8,14H,1,9-10H2,2-4H3

InChI Key

ZDLDAAOEKFLPSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(CC1=C)C2=CC=C(C=C2)Cl)C)C

Origin of Product

United States

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